molecular formula C7H7ClIN B14849021 2-(Chloromethyl)-6-iodo-4-methylpyridine

2-(Chloromethyl)-6-iodo-4-methylpyridine

Cat. No.: B14849021
M. Wt: 267.49 g/mol
InChI Key: NIWIFALVNWSKSQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-iodo-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the second position, an iodine atom at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-iodo-4-methylpyridine typically involves the halogenation of 4-methylpyridine derivatives. One common method includes the chloromethylation of 4-methyl-2-iodopyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-iodo-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Hydrogen peroxide in acetic acid or peracetic acid is used under controlled temperature conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether is employed under anhydrous conditions.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Dehalogenated pyridine compounds

Scientific Research Applications

2-(Chloromethyl)-6-iodo-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-iodo-4-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of bioactive molecules, where the compound can modify biological targets such as enzymes and receptors.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylpyridine
  • 2-(Chloromethyl)-6-bromo-4-methylpyridine
  • 2-(Chloromethyl)-4,6-dimethylpyridine

Comparison: 2-(Chloromethyl)-6-iodo-4-methylpyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, the iodine atom enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-(chloromethyl)-6-iodo-4-methylpyridine

InChI

InChI=1S/C7H7ClIN/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3

InChI Key

NIWIFALVNWSKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)CCl

Origin of Product

United States

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